N-Hydroxynorcocaine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

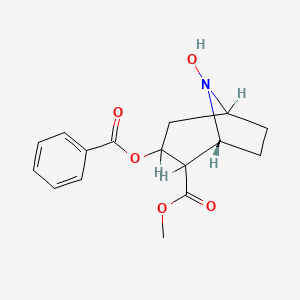

N-Hydroxynorcocaine, also known as this compound, is a useful research compound. Its molecular formula is C16H19NO5 and its molecular weight is 305.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Implications

N-Hydroxynorcocaine has been studied for its pharmacokinetic properties and its role as a hepatotoxic metabolite. Research indicates that it is formed during the metabolism of cocaine in the liver, primarily through the action of cytochrome P450 enzymes, particularly CYP3A4 .

Hepatotoxicity Studies

- Toxic Metabolite : this compound is recognized for its hepatotoxic effects, which have been demonstrated in both animal models and human studies. In mice, the presence of this metabolite correlates with increased liver toxicity following cocaine administration .

- Case Study : A study involving two strains of mice (DBA/2 and C57BL/6) revealed that DBA/2 mice exhibited significantly higher levels of this compound, correlating with their increased susceptibility to cocaine-induced hepatotoxicity .

Analytical Applications

The identification and quantification of this compound are crucial in forensic toxicology and clinical settings.

Detection Methods

- Mass Spectrometry : Advanced techniques such as gas chromatography coupled with mass spectrometry have been employed to accurately identify this compound in biological samples .

- Research Findings : A study highlighted the successful application of these methods to discern the metabolic pathways of cocaine, emphasizing the importance of understanding this compound's role in drug metabolism .

Toxicological Research

This compound serves as a model compound for studying drug metabolism and toxicity.

Mechanistic Studies

- Metabolic Pathway Investigation : Research has shown that the conversion of cocaine to norcocaine and subsequently to this compound involves complex enzymatic reactions that can lead to toxic outcomes .

- In Vivo Studies : Investigations into how different mouse strains metabolize cocaine have provided insights into genetic factors influencing susceptibility to drug toxicity, with implications for understanding human responses to cocaine .

Future Research Directions

The study of this compound is still evolving, with potential applications in various fields:

Drug Development

- Understanding the metabolic pathways involving this compound may lead to the development of therapeutic strategies aimed at mitigating cocaine's harmful effects.

Clinical Implications

- Further research could explore the role of this compound in addiction and withdrawal processes, potentially informing treatment approaches for substance use disorders.

Data Summary

Propriétés

Numéro CAS |

72182-43-5 |

|---|---|

Formule moléculaire |

C16H19NO5 |

Poids moléculaire |

305.32 g/mol |

Nom IUPAC |

methyl (1R)-3-benzoyloxy-8-hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C16H19NO5/c1-21-16(19)14-12-8-7-11(17(12)20)9-13(14)22-15(18)10-5-3-2-4-6-10/h2-6,11-14,20H,7-9H2,1H3/t11?,12-,13?,14?/m1/s1 |

Clé InChI |

NETRAGHALNKERF-DBBXXEFVSA-N |

SMILES |

COC(=O)C1C2CCC(N2O)CC1OC(=O)C3=CC=CC=C3 |

SMILES isomérique |

COC(=O)C1[C@H]2CCC(N2O)CC1OC(=O)C3=CC=CC=C3 |

SMILES canonique |

COC(=O)C1C2CCC(N2O)CC1OC(=O)C3=CC=CC=C3 |

Synonymes |

8-hydroxynorcocaine N-hydroxynorcocaine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.